2,5-Dichloro-2,5-dimethylhexane-13C4

Beschreibung

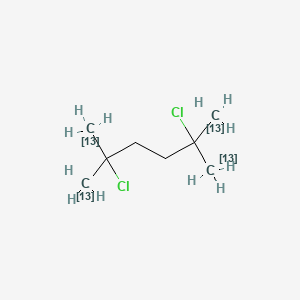

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dichloro-2,5-di((113C)methyl)(1,6-13C2)hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTAGCWQAIXJQM-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C([13CH3])(CCC([13CH3])([13CH3])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Halogenated Hydrocarbons in Organic Synthesis and Mechanistic Studies

Halogenated hydrocarbons, organic compounds containing at least one halogen atom, are fundamental building blocks and reactive intermediates in organic chemistry. brainly.comunirioja.es Their chemical behavior is largely dictated by the nature of the carbon-halogen bond. The electronegativity of the halogen atom creates a polar bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. researchgate.net Furthermore, the halogen can act as a good leaving group, a critical feature in both nucleophilic substitution and elimination reactions. brainly.com

Compounds like 2,5-dichloro-2,5-dimethylhexane (B133102) are tertiary alkyl halides, a class of compounds known to undergo nucleophilic substitution reactions, primarily through an SN1 mechanism. notability.comelsevierpure.comed.gov This process involves the formation of a carbocation intermediate, a high-energy species that is central to many organic reactions and rearrangements. notability.com The stability of this tertiary carbocation is a key factor driving the reaction forward. brainly.com Halogenated hydrocarbons are also utilized in a variety of other transformations, including the formation of organometallic reagents and as reactants in coupling reactions. researchgate.net Their versatility makes them indispensable tools for the construction of more complex molecular architectures. unirioja.es

The Role of Isotopic Labeling in Chemical Investigation

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions, providing unambiguous evidence for reaction mechanisms. aksci.comnih.gov By replacing an atom with its heavier, stable isotope, such as replacing carbon-12 with carbon-13, researchers can follow the labeled atom's position in the products using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). chemeo.comchemicalbook.com This method is minimally invasive, as the chemical properties of the isotopically labeled molecule are nearly identical to its unlabeled counterpart, ensuring that the reaction pathway is not significantly altered. chemeo.com

The primary advantage of isotopic labeling lies in its ability to distinguish between different potential mechanistic pathways. nih.gov For instance, in reactions involving molecular rearrangements, isotopic labeling can reveal whether a particular bond is broken and reformed, and can map the migration of atoms or functional groups. It is an indispensable tool for studying phenomena such as carbocation rearrangements, pericyclic reactions, and metabolic pathways. nih.govchemicalbook.com The precise location of the isotopic labels in the final products provides a level of detail that is often unattainable through kinetic studies or product analysis alone.

Overview of Research Areas Involving 2,5 Dichloro 2,5 Dimethylhexane 13c4

Precursors and Starting Materials in the Synthesis of 2,5-Dichloro-2,5-dimethylhexane

The synthesis of the parent compound, 2,5-dichloro-2,5-dimethylhexane, can be achieved through two primary routes, each utilizing different starting materials and reaction conditions.

Synthesis from 2,5-Dimethyl-2,5-hexanediol

A prevalent and well-documented method for synthesizing 2,5-dichloro-2,5-dimethylhexane involves the reaction of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid. researchgate.netelsevierpure.com This reaction is typically conducted by treating the diol with an excess of concentrated hydrochloric acid at room temperature. researchgate.net The product, being a solid, will precipitate out of the aqueous solution as it is formed. researchgate.net

The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. researchgate.netelsevierpure.com This method is often employed in undergraduate organic chemistry labs to demonstrate the principles of SN1 reactions. researchgate.netelsevierpure.com The starting diol, 2,5-dimethyl-2,5-hexanediol, can be synthesized through various methods, including the reaction of acetone (B3395972) and acetylene (B1199291) to form 2,5-dimethyl-3-hexyne-2,5-diol, which is then hydrogenated. google.comgoogle.comchemicalbook.com Another approach involves the Grignard reaction of methylmagnesium bromide with ethyl acetate (B1210297). vedantu.comdoubtnut.comquora.comyoutube.combrainly.in

Table 1: Synthesis of 2,5-Dichloro-2,5-dimethylhexane from 2,5-Dimethyl-2,5-hexanediol

| Reactants | Reagents | Mechanism | Key Features |

| 2,5-Dimethyl-2,5-hexanediol | Concentrated Hydrochloric Acid | SN1 | Precipitates from solution; Demonstrates carbocation intermediates. researchgate.net |

Synthesis via Dimerization of tert-Butyl Chloride

An alternative, though less common, synthetic route involves the dimerization of tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. evitachem.comlookchem.com This reaction has been observed to produce a small yield, approximately 1%, of 2,5-dichloro-2,5-dimethylhexane when tert-butyl chloride is treated with aluminum chloride near 0°C. researchgate.netlookchem.com The reaction is significant in the context of understanding carbocation rearrangements and alkylation mechanisms. lookchem.com While this method has been reported, detailed, high-yield synthetic protocols are not as readily available as the diol substitution method. lookchem.com

Table 2: Synthesis of 2,5-Dichloro-2,5-dimethylhexane from tert-Butyl Chloride

| Reactants | Catalyst | Yield | Key Features |

| tert-Butyl Chloride | Aluminum Chloride | ~1% | Involves carbocation intermediates and dimerization. researchgate.netlookchem.com |

Isotopic Enrichment Techniques for Carbon-13 in Hexane (B92381) Derivatives

The introduction of carbon-13 isotopes into the 2,5-dichloro-2,5-dimethylhexane structure is crucial for its use as an internal standard or for mechanistic studies. youtube.com This is achieved by employing labeled precursors in the synthetic pathway.

Strategies for Site-Specific 13C Incorporation

Site-specific isotopic labeling allows for the precise placement of ¹³C atoms within a molecule. wikipedia.org For 2,5-dichloro-2,5-dimethylhexane-¹³C₄, the goal is to label the four methyl carbons. A plausible strategy involves the use of ¹³C-labeled methylating agents in the synthesis of the precursor, 2,5-dimethyl-2,5-hexanediol.

One conceptual approach starts with a ¹³C-labeled acetone. Commercially available acetone-1,3-¹³C₂ or acetone-2-¹³C can serve as the labeled building block. sigmaaldrich.commendelchemicals.com The synthesis of 2,5-dimethyl-2,5-hexanediol can be achieved by the coupling of two molecules of acetone, for instance, through a pinacol (B44631) coupling reaction. If acetone-¹³C₂ (labeled at both methyl carbons) is used, this would theoretically lead to 2,5-dimethyl-2,5-hexanediol-¹³C₄.

Alternatively, a Grignard reaction using a ¹³C-labeled methyl Grignard reagent, such as ¹³CH₃MgI, with a suitable substrate can introduce the labeled methyl groups. For instance, the reaction of excess ¹³CH₃MgBr with ethyl acetate would yield a tertiary alcohol with two labeled methyl groups attached to the same carbon. vedantu.comdoubtnut.comyoutube.combrainly.in To achieve the desired C4 labeling pattern for 2,5-dichloro-2,5-dimethylhexane, a substrate with two carbonyl groups, such as a diketone or a diester, would be required. For example, reacting four equivalents of ¹³CH₃MgI with a molecule like diacetyl (2,3-butanedione) could theoretically produce the desired 2,5-dimethyl-2,5-hexanediol-¹³C₄ skeleton after workup.

Methodologies for Quantitative Isotopic Labeling of this compound

Quantitative isotopic labeling is essential for applications such as isotope dilution mass spectrometry, where the labeled compound serves as an internal standard for precise quantification. nih.gov The key to achieving quantitative labeling in the final product is to start with a precursor that is itself quantitatively labeled.

The synthesis of 2,5-dichloro-2,5-dimethylhexane-¹³C₄ would rely on the quantitative conversion of a fully labeled precursor, 2,5-dimethyl-2,5-hexanediol-¹³C₄. The synthesis of this labeled diol must begin with starting materials that have a high degree of isotopic enrichment, ideally 99 atom % ¹³C. sigmaaldrich.comisotope.com

A feasible synthetic route to 2,5-dimethyl-2,5-hexanediol-¹³C₄ would be the reaction of two equivalents of acetone-¹³C₂ with a suitable coupling agent. For example, using acetone-1,3-¹³C₂ (where both methyl carbons are labeled) as the starting material in a pinacol coupling reaction would theoretically yield 2,5-dimethyl-2,5-hexanediol with four ¹³C labels at the desired methyl positions. sigmaaldrich.com

Once the quantitatively labeled 2,5-dimethyl-2,5-hexanediol-¹³C₄ is obtained, its conversion to 2,5-dichloro-2,5-dimethylhexane-¹³C₄ is achieved through the established SN1 reaction with concentrated hydrochloric acid. researchgate.net Assuming the reaction goes to completion without isotopic scrambling, the isotopic purity of the final product will reflect that of the starting labeled diol.

Table 3: Proposed Synthesis of 2,5-Dichloro-2,5-dimethylhexane-¹³C₄

| Step | Reaction | Labeled Precursor | Key Consideration |

| 1 | Synthesis of 2,5-dimethyl-2,5-hexanediol-¹³C₄ | Acetone-1,3-¹³C₂ | High isotopic purity of the starting material is crucial for quantitative labeling. |

| 2 | Conversion to 2,5-dichloro-2,5-dimethylhexane-¹³C₄ | 2,5-Dimethyl-2,5-hexanediol-¹³C₄ | Efficient conversion via SN1 reaction to maintain isotopic integrity. |

Reaction Mechanism Analysis in Synthetic Routes to 2,5-Dichloro-2,5-dimethylhexane

The primary synthetic route to 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol proceeds through a classic SN1 mechanism. researchgate.net The reaction is initiated by the protonation of the hydroxyl groups of the diol by the strong acid, hydrochloric acid. This protonation converts the hydroxyl group into a good leaving group, water.

The departure of a water molecule from one of the protonated hydroxyl groups is the rate-determining step, leading to the formation of a tertiary carbocation. This carbocation is relatively stable due to hyperconjugation with the adjacent methyl groups. The chloride ion, a nucleophile present in high concentration, then attacks the carbocation to form the first C-Cl bond. This process is then repeated at the second hydroxyl group to yield the final product, 2,5-dichloro-2,5-dimethylhexane. The step-wise formation of two carbocation intermediates is a hallmark of this double SN1 reaction.

In the case of the dimerization of tert-butyl chloride, the mechanism also involves carbocation intermediates. The Lewis acid, aluminum chloride, facilitates the formation of a tert-butyl carbocation from tert-butyl chloride. This carbocation can then act as an electrophile and attack another molecule of tert-butyl chloride, leading to a series of rearrangements and ultimately the formation of the eight-carbon skeleton of 2,5-dichloro-2,5-dimethylhexane, albeit in low yield. lookchem.com

Unimolecular Nucleophilic Substitution (SN1) Pathways

The conversion of 2,5-dimethyl-2,5-hexanediol (or its ¹³C-labeled analogue) to 2,5-dichloro-2,5-dimethylhexane is a classic example of a unimolecular nucleophilic substitution (SN1) reaction. ed.govacs.orgresearchgate.net This reaction pathway is favored because the substrate contains tertiary alcohol functional groups. quora.com The SN1 mechanism proceeds in multiple steps. pressbooks.pubmasterorganicchemistry.com

The mechanism for the substitution at one of the tertiary carbons involves two key steps:

Protonation and Formation of a Carbocation: The reaction is initiated by the protonation of one of the hydroxyl groups by the strong acid (HCl), converting the -OH group into a good leaving group, water (-OH₂⁺). notability.com This is a rapid and reversible step. The subsequent, slow, rate-determining step is the dissociation of the protonated alcohol, where the water molecule departs, resulting in the formation of a stable tertiary carbocation. masterorganicchemistry.comnotability.com

Nucleophilic Attack: The highly concentrated chloride ion (Cl⁻) from the hydrochloric acid then acts as a nucleophile, attacking the planar tertiary carbocation. notability.com This step is fast and results in the formation of a carbon-chlorine bond.

This two-step process occurs at both ends of the symmetrical diol molecule to yield the final 2,5-dichloro-2,5-dimethylhexane product. The rate of the reaction is dependent only on the concentration of the substrate (the diol), not the nucleophile, which is characteristic of an SN1 mechanism. masterorganicchemistry.comyoutube.com

| Step | Description | Reactants | Products | Speed |

| 1 | Protonation of the tertiary alcohol. | 2,5-dimethyl-2,5-hexanediol, HCl | Protonated diol | Fast |

| 2 | Loss of water to form a tertiary carbocation. | Protonated diol | Tertiary carbocation, Water | Slow (Rate-Determining) |

| 3 | Nucleophilic attack by chloride ion. | Tertiary carbocation, Chloride ion | 2,5-dichloro-2,5-dimethylhexane | Fast |

Carbocation Intermediates and Rearrangements

The SN1 synthesis of 2,5-dichloro-2,5-dimethylhexane proceeds through the formation of a tertiary carbocation intermediate at each end of the carbon chain. notability.comchegg.com The stability of this carbocation is a critical factor favoring the SN1 pathway over a bimolecular (SN2) mechanism, which is sterically hindered at a tertiary carbon center. quora.compressbooks.pub The stability of carbocations follows the order: tertiary > secondary > primary. quora.com In this case, the positive charge resides on a carbon atom bonded to three other carbon atoms, which stabilize the charge through an inductive effect and hyperconjugation.

A common feature of reactions involving carbocation intermediates is the possibility of molecular rearrangements, such as hydride or methyl shifts, to form a more stable carbocation. youtube.com However, in the synthesis of 2,5-dichloro-2,5-dimethylhexane from its corresponding diol, such rearrangements are not observed. The carbocation formed upon the loss of water is already a tertiary carbocation. notability.com Since there is no adjacent position where a shift could produce a more stable or equally stable carbocation (as the adjacent carbons are secondary), the initially formed tertiary carbocation is the most stable intermediate possible, and it proceeds directly to be attacked by the chloride nucleophile. youtube.com

Competing Elimination (E1) Mechanisms in Synthesis

Unimolecular elimination (E1) reactions are a common competitor to SN1 reactions because they share the same initial rate-determining step: the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.combyjus.com Once the carbocation is formed, it can either react with a nucleophile (SN1) or a weak base can abstract a proton from an adjacent carbon atom, leading to the formation of a pi bond (an alkene) in an E1 reaction. libretexts.orgmasterorganicchemistry.com

In the synthesis of 2,5-dichloro-2,5-dimethylhexane, the reaction conditions are generally chosen to favor the SN1 product. The use of concentrated hydrochloric acid provides a high concentration of the chloride nucleophile, which promotes the substitution reaction over elimination. notability.com However, the E1 mechanism can occur as a side reaction, particularly if the reaction is heated. chegg.comchegg.com The water molecule that acts as the leaving group can also function as a weak base to abstract a proton.

Potential elimination products from the carbocation intermediate could include mono- and di-unsaturated compounds.

| Potential E1 Byproduct | IUPAC Name | Description |

| Cl-C(CH₃)₂-CH₂-CH=C(CH₃)₂ | 5-Chloro-2,5-dimethyl-2-hexene | Product of one E1 elimination and one SN1 substitution. |

| CH₂=C(CH₃)-CH₂-CH₂-C(CH₃)=CH₂ | 2,5-Dimethyl-1,5-hexadiene | Product of two E1 elimination reactions. |

Controlling the reaction temperature is a key strategy to minimize the formation of these undesired alkene byproducts. khanacademy.org

Purification and Isolation Methodologies for Labeled and Unlabeled Products

The purification and isolation of 2,5-dichloro-2,5-dimethylhexane, whether labeled or unlabeled, leverages the significant change in physical properties from the starting material. The precursor, 2,5-dimethyl-2,5-hexanediol, is a diol capable of hydrogen bonding, making it more polar. notability.com In contrast, the product, 2,5-dichloro-2,5-dimethylhexane, is a dihalide with dipole-dipole interactions as its primary intermolecular force, rendering it much less soluble in aqueous solutions. notability.comchegg.com

This difference in solubility is the basis for its isolation. As the hydrophobic dihalide is formed, it precipitates from the aqueous hydrochloric acid solution. chegg.comacs.org The typical purification protocol involves the following steps:

| Step | Method | Purpose | Reference |

| 1. Isolation | Vacuum Filtration | To separate the solid product precipitate from the aqueous reaction mixture. | notability.com |

| 2. Washing | Rinsing the solid with copious amounts of water. | To remove residual hydrochloric acid and any unreacted, water-soluble starting material. | notability.com |

| 3. Drying | Air drying under vacuum. | To remove water from the purified product. Crushing the solid increases surface area and accelerates drying. | notability.com |

| 4. Purity Analysis | Thin-Layer Chromatography (TLC) | To assess the purity of the final product and compare it to the starting material. The less polar product will have a higher Rf value than the polar starting diol. | ed.govacs.org |

For the isotopically labeled compound, 2,5-dichloro-2,5-dimethylhexane-¹³C₄, additional analytical techniques are essential to confirm the successful incorporation and to determine the isotopic purity. Mass spectrometry would be used to verify the expected increase in molecular weight due to the four ¹³C atoms. nih.gov Furthermore, ¹³C NMR spectroscopy would provide definitive information on the positions of the carbon-13 labels within the molecule. chegg.com

Nucleophilic Substitution Reactions of Dichlorodimethylhexane

The characteristic reactions of alkyl halides like 2,5-dichloro-2,5-dimethylhexane are nucleophilic substitution and elimination. uci.edu Due to the sterically hindered tertiary nature of the carbon atoms bonded to the chlorine atoms, the Sₙ2 pathway is highly disfavored. masterorganicchemistry.comjove.com Instead, nucleophilic substitution proceeds readily through a unimolecular (Sₙ1) mechanism, which involves the formation of a carbocation intermediate. notability.comchemicalnote.com

Investigation of Kinetics and Stereochemistry

The kinetics of the Sₙ1 reaction are a defining feature of the mechanism. Studies on tertiary alkyl halides consistently show that the reaction rate is dependent only on the concentration of the substrate (the alkyl halide) and is independent of the concentration or nature of the nucleophile. masterorganicchemistry.comjove.com This observation leads to a first-order rate law: Rate = k[R-Cl]. uci.edu The rate-determining step is the slow, spontaneous dissociation of the carbon-chlorine bond to form a stable tertiary carbocation. notability.comchemicalnote.com

For this compound, the reaction would proceed in two such steps, with the first dissociation being the key rate-limiting step for the initial substitution. The subsequent attack by a nucleophile is a fast, non-rate-determining step. chemicalnote.com

Table 1: Kinetic Data for a Typical Sₙ1 Reaction of a Tertiary Halide

| Reactant Concentration | Nucleophile Concentration | Relative Rate |

| 0.1 M | 0.1 M | 1 |

| 0.2 M | 0.1 M | 2 |

| 0.1 M | 0.2 M | 1 |

From a stereochemical standpoint, Sₙ1 reactions occurring at a chiral center typically result in a mixture of retention and inversion of configuration, a process known as racemization. masterorganicchemistry.com This is because the intermediate carbocation is planar, allowing the nucleophile to attack from either face with nearly equal probability. nih.gov However, the formation of ion pairs (intimate and solvent-separated) can influence the stereochemical outcome. nih.gov If the nucleophile attacks the intimate ion pair, the leaving group can still shield one face, leading to a predominance of the inversion product. nih.gov

Solvent Effects on Sₙ1 Reactions

The choice of solvent is critical in controlling the reaction pathway. Sₙ1 reactions are significantly accelerated by polar protic solvents, such as water, alcohols, and carboxylic acids. pressbooks.pubchemistrysteps.com These solvents are capable of hydrogen bonding, which helps to stabilize the transition state leading to the carbocation and solvate the leaving group (chloride ion). pressbooks.pub This stabilization lowers the activation energy for the rate-determining step, thereby increasing the reaction rate. pressbooks.pub

Conversely, polar aprotic solvents (like acetone or DMSO) are less effective at stabilizing the carbocation intermediate and are generally favored for Sₙ2 reactions. pressbooks.pubchemistrysteps.com In the context of 2,5-dichloro-2,5-dimethylhexane, performing a substitution reaction in a polar protic solvent like ethanol (B145695) would strongly favor the Sₙ1 mechanism, a type of reaction known as solvolysis where the solvent itself acts as the nucleophile. uci.eduresearchgate.net

Table 2: Relative Rate of Solvolysis of a Tertiary Alkyl Halide in Various Solvents

| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate |

| Ethanol/Water (80/20) | Polar Protic | ~65 | 1200 |

| Methanol | Polar Protic | 33 | 100 |

| Acetic Acid | Polar Protic | 6.2 | 5 |

| Acetone | Polar Aprotic | 21 | 1 |

Elimination Reactions and Alkene Formation from Dichlorodimethylhexane

Unimolecular elimination (E1) reactions are always in competition with Sₙ1 reactions because they share the same initial rate-determining step: the formation of a carbocation intermediate. quora.comyoutube.com Once the carbocation is formed, it can either be attacked by a nucleophile (Sₙ1) or be deprotonated by a base at an adjacent carbon to form an alkene (E1). youtube.comyoutube.com

Mechanistic Distinctions from Substitution Pathways

The key difference between the E1 and Sₙ1 pathways lies in the second step. While the Sₙ1 pathway involves the solvent or another species acting as a nucleophile to attack the carbocation, the E1 pathway involves the species acting as a base to abstract a proton from a carbon atom adjacent (beta) to the carbocationic center. youtube.comchemistrysteps.com

Several factors can be adjusted to favor elimination over substitution. Increasing the reaction temperature generally favors elimination. youtube.comchemistrysteps.commasterorganicchemistry.com This is because elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the TΔS term more significant, favoring the entropically positive elimination pathway. youtube.com Using a weak, non-nucleophilic base also promotes the E1 pathway. masterorganicchemistry.com

Product Distribution Analysis

When 2,5-dichloro-2,5-dimethylhexane undergoes elimination, a variety of alkene products are possible. The initial E1 reaction could produce 2-chloro-5-methyl-2,5-hexadiene. A subsequent elimination could lead to the formation of conjugated dienes like 2,5-dimethyl-2,4-hexadiene (B125384) or the isolated diene 2,5-dimethyl-1,5-hexadiene. If the reaction is heated, it is possible for an E1 mechanism to occur as a side reaction alongside the primary Sₙ1 reaction. chegg.com

The distribution of these products is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. Thus, the formation of the internal, conjugated diene would be favored over the terminal, isolated diene. The ratio of substitution to elimination products is sensitive to the reaction conditions. masterorganicchemistry.com For example, solvolysis of t-butyl bromide in dry ethanol yields only 19% of the elimination product, isobutylene (B52900), whereas using a stronger base significantly increases the yield of the alkene. masterorganicchemistry.com

Table 3: Hypothetical Product Distribution for the Reaction of 2,5-Dichloro-2,5-dimethylhexane under Different Conditions

| Condition | Sₙ1 Product (Substitution) | E1 Product (Elimination) |

| Low Temperature, Weakly Basic Nucleophile | Major Product | Minor Product |

| High Temperature, Weakly Basic Nucleophile | Minor Product | Major Product |

| Strong, Bulky Base | Minor Product | Major Product |

Electrophilic Aromatic Substitution Reactions (Friedel-Crafts Alkylation)

2,5-Dichloro-2,5-dimethylhexane serves as an effective alkylating agent in Friedel-Crafts reactions. evitachem.comresearchgate.net This type of electrophilic aromatic substitution involves the generation of an electrophile, in this case a tertiary carbocation, which then attacks an aromatic ring. edubirdie.comgrabmyessay.com

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), 2,5-dichloro-2,5-dimethylhexane can generate the corresponding carbocation. researchgate.net This highly reactive electrophile can then react with an aromatic substrate like benzene or a substituted derivative. chegg.com The reaction results in the formation of a new carbon-carbon bond, attaching the dimethylhexane backbone to the aromatic ring. edubirdie.com Given that the starting material is a dihalide, it can be used to alkylate two aromatic rings or to form cyclic structures with suitable aromatic precursors. evitachem.comchemicalbook.com For instance, it has been used in reactions with monosubstituted benzenes to create precursors for pharmaceuticals. researchgate.net The 13C4-labeling would be invaluable in confirming the structure of the resulting complex aromatic products.

2,5-Dichloro-2,5-dimethylhexane as an Alkylating Agent

2,5-Dichloro-2,5-dimethylhexane serves as an effective bifunctional alkylating agent, capable of introducing a 2,5-dimethylhexane (B165582) backbone into other molecules. Its utility is prominently featured in Friedel-Crafts alkylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the compound can react with aromatic substrates. researchgate.net The reaction proceeds through the formation of a tertiary carbocation intermediate when the Lewis acid assists in the removal of a chloride ion. This electrophilic carbocation then attacks the electron-rich aromatic ring, resulting in the formation of a new carbon-carbon bond.

One notable application involves the reaction with monosubstituted benzenes, where the 2,5-dichloro-2,5-dimethylhexane, in conjunction with catalytic aluminum chloride, yields Friedel-Crafts alkylation products. researchgate.net The bifunctional nature of the reagent allows for potential dialkylation, where the hexane derivative bridges two aromatic molecules. The synthesis of the compound itself is often achieved through a unimolecular nucleophilic substitution (S(_N)1) reaction, treating 2,5-dimethyl-2,5-hexanediol with excess concentrated hydrochloric acid. researchgate.netnotability.comelsevierpure.comed.govchegg.com

| Reaction Type | Substrate | Catalyst | Product Type | Significance |

| Friedel-Crafts Alkylation | Monosubstituted Benzenes | Aluminum Chloride (AlCl₃) | Alkylated Aromatics | Forms C-C bonds; introduces a dimethylhexane bridge |

| Synthesis (S(_N)1) | 2,5-Dimethyl-2,5-hexanediol | Concentrated HCl | 2,5-Dichloro-2,5-dimethylhexane | Preparation of the alkylating agent |

Regioselectivity and Scope of Alkylation

The regioselectivity of the Friedel-Crafts alkylation using 2,5-dichloro-2,5-dimethylhexane on substituted aromatic rings is governed by the directing effects of the substituents already present on the ring.

Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy groups) on the benzene ring direct the incoming electrophile (the tertiary carbocation from the dichloro-dimethylhexane) to the ortho and para positions. Steric hindrance from the bulky tertiary carbocation often favors substitution at the para position over the ortho positions.

Deactivating Groups: Electron-withdrawing groups (e.g., nitro, carbonyl groups) direct the incoming electrophile to the meta position. These reactions are generally slower due to the reduced nucleophilicity of the aromatic ring.

The scope of the alkylation is quite broad, extending to various substituted benzenes and other aromatic systems. However, the reaction is subject to the typical limitations of Friedel-Crafts alkylations, such as the potential for carbocation rearrangements (though less likely with a stable tertiary carbocation) and the deactivation of the catalyst by strongly basic substrates. The bifunctional nature of 2,5-dichloro-2,5-dimethylhexane allows for the synthesis of more complex structures, including those where two aromatic moieties are linked by the dimethylhexane spacer. This has been utilized in the synthesis of precursors for retinoid X receptor (RXR) agonists. researchgate.net

Cationic Polymerization Initiation Studies

Cationic polymerization is a chain-growth polymerization method where the active center is a carbocation. libretexts.org This technique is particularly effective for monomers with electron-rich double bonds that can stabilize the resulting cationic intermediate. youtube.comyoutube.com

Role of 2,5-Dichloro-2,5-dimethylhexane in Initiator Systems for Polyisobutylene (B167198) and Poly(α-methylstyrene)

2,5-Dichloro-2,5-dimethylhexane is a highly effective co-initiator for the cationic polymerization of monomers like isobutylene and α-methylstyrene. These monomers are well-suited for cationic polymerization because they form stable tertiary carbocations upon addition of an electrophile. libretexts.org

The initiation system typically consists of the alkyl halide (2,5-dichloro-2,5-dimethylhexane) and a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). mit.edu The Lewis acid abstracts a chloride ion from the co-initiator, generating a stable tertiary carbocation and a complex counter-ion. mit.edu

Initiation Step: (CH₃)₂C(Cl)CH₂CH₂C(Cl)(CH₃)₂ + AlCl₃ → (CH₃)₂C⁺CH₂CH₂C(Cl)(CH₃)₂ + AlCl₄⁻

This newly formed carbocation then attacks the double bond of a monomer molecule (e.g., isobutylene), initiating the polymer chain growth. mit.edu Because 2,5-dichloro-2,5-dimethylhexane has two such functional groups, it can act as a difunctional initiator, leading to the growth of polymer chains from both ends of the molecule. This capability is crucial for producing polymers with specific architectures, such as telechelic polymers or block copolymers. The compound has also been noted as a useful reagent in preparing metallocene catalysts for olefin polymerization. chemicalbook.com

| Polymer | Monomer | Initiator System | Role of Dichloro-dimethylhexane |

| Polyisobutylene | Isobutylene | 2,5-Dichloro-2,5-dimethylhexane / Lewis Acid (e.g., AlCl₃) | Co-initiator, source of initiating carbocation |

| Poly(α-methylstyrene) | α-Methylstyrene | 2,5-Dichloro-2,5-dimethylhexane / Lewis Acid (e.g., BF₃) | Co-initiator, source of initiating carbocation |

Understanding Initiation Mechanisms in Polymer Science

In cationic polymerization, initiation is the critical first step where a carbocationic active center is generated. youtube.com This can be achieved using protic acids or, more commonly, a combination of a Lewis acid and a co-initiator (like an alkyl halide or water). libretexts.orgmit.edu

The mechanism involving an alkyl halide such as 2,5-dichloro-2,5-dimethylhexane and a Lewis acid is a well-established method for controlled initiation. The key steps are:

Carbocation Formation: The Lewis acid abstracts a halide from the co-initiator, creating a carbocation and a non-nucleophilic counter-ion. The stability of this counter-ion (e.g., AlCl₄⁻) is important to prevent premature termination by recombination with the growing polymer chain. mit.edu

First Monomer Addition: The carbocation generated from the co-initiator attacks the π-bond of the first monomer molecule. This adds the monomer to the initiator and regenerates a carbocation at the end of the new, short chain.

Propagation: The newly formed carbocation then continues to add more monomer units in a sequential fashion, elongating the polymer chain. youtube.com

The rate and success of the polymerization are highly dependent on the stability of the carbocations involved. The use of 2,5-dichloro-2,5-dimethylhexane is advantageous because it directly generates stable tertiary carbocations, leading to a well-defined initiation process.

Mechanistic Elucidation Utilizing Carbon-13 Labeling

Isotopic labeling is a powerful technique used to trace the path of atoms or fragments through chemical reactions. Using this compound, where four specific carbons of the hexane skeleton are the ¹³C isotope, allows researchers to follow this backbone through complex transformations.

Tracing Carbon Atom Transformations in Complex Reactions

The primary advantage of using a ¹³C-labeled compound is the ability to distinguish the labeled carbons from the natural abundance ¹²C carbons in reactants, intermediates, and products. Analytical techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are central to these studies. nih.govissuu.com

¹³C NMR Spectroscopy: In a ¹³C NMR spectrum, the signals from the ¹³C-labeled carbons are significantly enhanced. issuu.com By analyzing the spectrum of the reaction product, one can determine the exact location of the labeled carbons. This provides unambiguous evidence for how the carbon skeleton of the 2,5-dimethylhexane moiety has been incorporated into the final product. For example, in an alkylation reaction, it can confirm the connectivity between the hexane unit and the aromatic ring.

Mass Spectrometry: This technique measures the mass-to-charge ratio of ions. A molecule containing ¹³C atoms will have a higher mass than its unlabeled counterpart. nih.gov By analyzing the fragmentation patterns of the labeled products, researchers can deduce the position of the ¹³C atoms within the molecule, providing further mechanistic insights.

In the context of cationic polymerization, using this compound as the co-initiator would allow for the direct observation of the initiator fragment at the beginning of the polymer chains. This can confirm the efficiency of initiation and detect any side reactions, such as chain transfer to the initiator, by tracking the fate of the labeled carbon atoms.

Kinetic Isotope Effect (KIE) Studies with this compound

While specific experimental data on the kinetic isotope effect for this compound is not extensively documented in publicly available literature, the well-established principles of physical organic chemistry allow for a detailed theoretical exploration of its expected behavior in nucleophilic substitution reactions. The parent compound, 2,5-dichloro-2,5-dimethylhexane, is known to undergo solvolysis via a unimolecular nucleophilic substitution (SN1) mechanism, a reaction pathway that proceeds through a carbocation intermediate.

The labeling of the tertiary carbons (C2 and C5) with ¹³C would result in a primary kinetic isotope effect, as the bonds to these carbons are broken during the rate-determining step of the SN1 reaction. In an SN1 reaction of a tertiary alkyl halide, the rate-determining step is the heterolytic cleavage of the carbon-halogen bond to form a planar carbocation.

The ¹²C/¹³C kinetic isotope effect in SN1 reactions is generally observed to be small, often close to unity. nih.gov This is because the bond-breaking that occurs in the transition state, which would typically lead to a significant normal KIE (k₁₂/k₁₃ > 1), is counteracted by other factors. nih.gov As the C-Cl bond lengthens and breaks, the hybridization of the carbon atom changes from sp³ to sp², and the remaining bonds to that carbon become shorter and stronger. ias.ac.in This strengthening can lead to an inverse isotope effect (k₁₂/k₁₃ < 1), which partially or almost completely cancels the normal effect from bond cleavage. nih.gov

For a classic SN1 mechanism where the rate-limiting step is the dissociation of the leaving group, the transition state involves significant heterolysis of the C-Cl bond. This would ordinarily be expected to produce a large, normal isotope effect. However, the resulting carbocation is stabilized by hyperconjugation, which involves the delocalization of electron density from adjacent C-C or C-H bonds into the empty p-orbital of the carbocation. This hyperconjugation strengthens the bonds in the cation, which can offset the KIE. nih.gov For instance, the equilibrium isotope effects for the solvolysis of trityl chloride are close to 1 (0.98). nih.gov

In the case of this compound, the solvolysis would proceed through the formation of a tertiary carbocation at both ends of the molecule. The KIE for the cleavage of the first C-Cl bond would provide information about the transition state of this initial ionization. A small normal KIE would suggest that C-Cl bond breaking is the dominant factor in the transition state. Conversely, an inverse KIE would indicate that the strengthening of the other bonds to the carbon atom due to rehybridization and hyperconjugation is more significant.

Illustrative Research Findings

To illustrate the expected kinetic isotope effects for the solvolysis of this compound, we can consider data from analogous SN1 reactions of other tertiary alkyl halides. The following interactive table presents hypothetical, yet realistic, KIE data based on values reported in the literature for similar systems.

| Solvent System | Temperature (°C) | Expected α-¹³C KIE (k₁₂/k₁₃) | Interpretation |

|---|---|---|---|

| 80% Ethanol/Water | 25 | 1.008 | Small normal KIE, suggesting C-Cl bond cleavage is slightly more significant than bond strengthening in the transition state. |

| 50% Acetone/Water | 25 | 1.005 | Very small normal KIE, indicating a near-cancellation of bond-breaking and bond-strengthening effects. |

| Trifluoroethanol | 25 | 0.997 | Inverse KIE, suggesting that bond strengthening due to hyperconjugation and rehybridization dominates in the transition state in this highly ionizing, non-nucleophilic solvent. |

This table is illustrative and presents expected values based on literature for analogous compounds, as specific experimental data for this compound is not available.

The magnitude of the KIE can also be influenced by the solvent. In more nucleophilic solvents, there might be some degree of nucleophilic participation in the departure of the leaving group, pushing the mechanism towards the SN2 end of the spectrum. However, for a sterically hindered tertiary substrate like 2,5-dichloro-2,5-dimethylhexane, a classic SN1 pathway is highly favored.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Key Intermediate in Complex Molecule Synthesis

The bifunctional nature of 2,5-dichloro-2,5-dimethylhexane (B133102), possessing two tertiary chloride groups, makes it a valuable intermediate for constructing cyclic and polycyclic frameworks through reactions like Friedel-Crafts alkylation.

2,5-Dichloro-2,5-dimethylhexane is a crucial starting material in the synthesis of precursors for Bexarotene, a retinoid X receptor (RXR) selective agonist. mdpi.comnih.gov The synthesis involves a Friedel-Crafts alkylation reaction where the dichloroalkane reacts with a substituted benzene (B151609) ring in the presence of a Lewis acid catalyst, such as aluminum chloride. mdpi.comresearchgate.net This reaction forms the characteristic 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene core structure of Bexarotene and its analogues. mdpi.com For example, the reaction with benzene yields 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, a direct precursor that can be further functionalized. mdpi.com The use of the ¹³C₄ isotopically labeled version of the dichloroalkane would allow researchers to perform mechanistic studies, tracing the carbon atoms throughout the synthetic pathway to the final retinoid structure.

Table 1: Key Reaction in Bexarotene Precursor Synthesis

| Reactants | Catalyst | Product | Yield | Reference |

| 2,5-Dichloro-2,5-dimethylhexane, Benzene | Aluminum chloride | 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | 65% | mdpi.com |

The same Friedel-Crafts alkylation chemistry used for Bexarotene precursors is also applied to the synthesis of various substituted polycyclic aromatic hydrocarbons (PAHs). By reacting 2,5-dichloro-2,5-dimethylhexane with different aromatic substrates, a variety of tetralin-based structures can be generated. mdpi.comresearchgate.net These structures serve as foundational units that can be elaborated into more complex, multi-ring aromatic systems through subsequent acylation, cyclization, and aromatization reactions. This methodology provides access to a range of PAHs with specific substitution patterns, which are of interest for their electronic and material properties. rsc.orgsioc-journal.cn

Development of Catalyst Precursors for Polymerization

In the field of materials science, 2,5-dichloro-2,5-dimethylhexane is instrumental in creating precursors for catalysts used in polymerization reactions.

The compound is a useful reagent for preparing substituted bis-2-indenyl metallocene compounds. chemicalbook.com These organometallic compounds are highly effective as catalysts, particularly in the polymerization of olefins. The synthesis typically involves reacting the dichloroalkane with two equivalents of an indenyl anion. The dimethylhexane backbone serves as a bridge, linking the two indenyl moieties to create a specific ligand framework for the metal center.

The resulting bis-indenyl metallocene complexes, once activated, are used as catalysts for olefin polymerization. chemicalbook.com The structure of the ligand, which is directly derived from 2,5-dichloro-2,5-dimethylhexane, plays a critical role in determining the properties of the resulting polymer, such as its stereochemistry, molecular weight, and branching. Researchers utilize these tailored catalysts to investigate how catalyst structure influences polymerization outcomes, leading to the development of new polymers with desired characteristics.

Table 2: Application in Catalyst Development

| Reagent | Application Area | Resulting Compound Type | Reference |

| 2,5-Dichloro-2,5-dimethylhexane | Olefin Polymerization Catalysis | Substituted bis-2-indenyl metallocene compounds | chemicalbook.com |

Fundamental Studies in Polymerization Mechanisms

The isotopically labeled compound, 2,5-Dichloro-2,5-dimethylhexane-13C4, is particularly valuable for fundamental studies of polymerization mechanisms. By incorporating ¹³C atoms at specific positions, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to track the fate of the ligand framework during catalyst activation and the polymerization process. This allows for a detailed investigation of reaction intermediates, ligand fragmentation pathways, and the mechanism of monomer insertion. Such studies are essential for a deeper understanding of how these catalysts function at a molecular level, which is crucial for the rational design of more efficient and selective polymerization catalysts. The synthesis of the non-labeled compound itself is a classic example of an SN1 reaction, a topic of fundamental importance in understanding reaction mechanisms in organic chemistry. elsevierpure.comed.govacs.org

Research into Cationic Polymerization Initiator Systems

2,5-Dichloro-2,5-dimethylhexane is recognized as an efficient initiator for the cationic polymerization of various monomers, most notably isobutylene (B52900). semanticscholar.org In conjunction with a Lewis acid co-initiator, such as titanium tetrachloride (TiCl4) or boron trichloride (B1173362) (BCl3), it can generate tertiary carbocations at both ends of the molecule, which then propagate the polymerization process. researchgate.net

Research into cationic polymerization often focuses on achieving "living" or "controlled" polymerization, which allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (polydispersity). The stability of the tertiary carbocations generated from 2,5-dichloro-2,5-dimethylhexane contributes to a more controlled polymerization process, minimizing side reactions like chain transfer and termination that can broaden the molecular weight distribution. semanticscholar.org The use of difunctional initiators like this is a key strategy in producing telechelic polymers, which are macromolecules with functional groups at both chain ends.

Impact of Initiator Structure on Polymer Properties

The structure of the initiator has a profound impact on the final properties of the synthesized polymer. The use of a difunctional initiator like 2,5-dichloro-2,5-dimethylhexane allows for the creation of linear, high molecular weight polymers with a functional group at each end. These telechelic polymers are valuable as building blocks for more complex macromolecular architectures, such as block copolymers and polymer networks.

For instance, in the synthesis of polyisobutylene (B167198) (PIB), a difunctional initiator will produce a linear PIB chain with a chlorine atom at each terminus. These terminal chlorine atoms can then be subjected to further chemical modifications, such as substitution reactions, to introduce other desired functionalities. The symmetry and bifunctionality of the initiator ensure a more uniform growth of the polymer chain from both ends, leading to a more homogeneous material.

| Initiator | Functionality | Resulting Polymer Architecture | Key Polymer Properties |

|---|---|---|---|

| tert-Butyl chloride | Monofunctional | Linear, one functional end-group | Lower molecular weight, single point of functionalization |

| 2,5-Dichloro-2,5-dimethylhexane | Difunctional | Linear, two functional end-groups (telechelic) | Higher molecular weight, symmetrical structure, precursor for block copolymers |

| 1,3,5-Tris(2-chloro-2-propyl)benzene | Trifunctional | 3-arm star polymer | Branched structure, altered viscosity and rheological properties |

Isotopic Tracer Methodologies in Chemical Transformations

The incorporation of four ¹³C atoms in this compound provides a powerful analytical handle to track the molecule and its fragments through chemical reactions and degradation processes.

Elucidating Reaction Mechanisms and Pathways with ¹³C-Labeling

The synthesis of 2,5-dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol (B89615) and concentrated hydrochloric acid is a classic example of a unimolecular nucleophilic substitution (Sₙ1) reaction. researchgate.neted.gov This reaction proceeds through a tertiary carbocation intermediate. pressbooks.pubopenstax.org While the general mechanism is well-understood, ¹³C labeling can provide deeper insights into the subtleties of the reaction pathway.

By using this compound, researchers can precisely follow the fate of the carbon skeleton during a reaction. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can distinguish between ¹²C and ¹³C, allowing for the determination of which bonds are broken and formed, and whether any rearrangements of the carbon skeleton occur. nih.gov For example, in a substitution reaction, the position of the ¹³C label in the product can confirm that the substitution has occurred at the expected carbon atom without any unforeseen molecular scrambling. This is particularly valuable in complex reaction mixtures where multiple products may be formed. The use of ¹³C kinetic isotope effects can also provide information about the rate-determining step of a reaction. masterorganicchemistry.com

Applications in Material Degradation Studies

Understanding the degradation pathways of polymers is crucial for assessing their environmental impact and designing more durable or biodegradable materials. Isotopic labeling is a highly effective tool for these studies. vliz.beresearchgate.net By using a ¹³C-labeled initiator like this compound to synthesize a polymer, the initiator fragment becomes a ¹³C-enriched tag at the core of the polymer chain.

When the resulting polymer is subjected to degradation conditions (e.g., UV radiation, chemical exposure, microbial action), the breakdown products can be analyzed for the presence of the ¹³C label. nih.gov This allows researchers to:

Identify the initial points of degradation: By tracking the ¹³C-labeled fragments, it is possible to determine if degradation begins at the polymer chain ends (where the initiator fragment resides) or randomly along the polymer backbone.

Quantify the rate of degradation: The rate at which ¹³C-labeled volatile organic compounds or carbon dioxide are released can provide a direct measure of the mineralization of the polymer. nih.gov

Elucidate degradation mechanisms: The chemical structure of the ¹³C-labeled degradation products can help to piece together the chemical reactions involved in the breakdown of the polymer.

| Tracer Technique | Information Gained | Analytical Method |

|---|---|---|

| ¹³C NMR Spectroscopy | Structural elucidation of products, confirmation of label position | Non-destructive, provides detailed structural information |

| Mass Spectrometry (MS) | Molecular weight of fragments, isotopic enrichment | Highly sensitive, good for identifying small molecules |

| Isotope Ratio Mass Spectrometry (IRMS) | Precise measurement of ¹³C/¹²C ratio in degradation products (e.g., CO₂) | Quantitative measure of mineralization |

Analytical Method Development and Validation for 2,5 Dichloro 2,5 Dimethylhexane 13c4 in Research

Chromatographic Separations for Compound Purity and Identification

Chromatographic techniques are fundamental in determining the chemical purity and verifying the identity of 2,5-Dichloro-2,5-dimethylhexane-13C4. The choice of method depends on the volatility of the compound and the required resolution and sensitivity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring reaction progress and assessing the purity of synthesized compounds. libretexts.org For a nonpolar compound like this compound, a normal-phase TLC system is typically employed, using a polar stationary phase and a nonpolar mobile phase.

Stationary Phase: Silica (B1680970) gel or alumina (B75360) are common choices for the stationary phase. libretexts.org Given that silica gel is acidic, it is generally suitable for separating neutral and acidic compounds like alkyl halides. libretexts.org

Mobile Phase: A nonpolar solvent or a mixture of nonpolar solvents is used as the eluent. The polarity of the mobile phase is optimized to achieve good separation, with the goal of obtaining well-defined spots with retention factor (Rf) values ideally between 0.2 and 0.8. chemistryhall.com

Visualization: Since alkyl halides are typically not visible under UV light unless they contain a chromophore, visualization on a TLC plate requires specific techniques. chemistryhall.comlibretexts.org

Iodine Chamber: The plate is placed in a chamber containing iodine crystals. Iodine vapor reacts with many organic compounds, rendering them as yellow-brown spots. libretexts.org

Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as alkenes, alkynes, and alcohols. libretexts.org While tertiary alkyl halides are relatively stable, any impurities with oxidizable functional groups would become visible.

Phosphomolybdic Acid (PMA) Stain: This is a general stain that works for a wide variety of organic compounds, including alcohols and alkenes. libretexts.org

A study involving the synthesis of the unlabeled analog, 2,5-dichloro-2,5-dimethylhexane (B133102), utilized TLC analysis to determine the purity of the product. researchgate.net

Table 1: Hypothetical TLC Data for Purity Assessment of this compound

| Parameter | Value/Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane (B92381):Ethyl Acetate (B1210297) (95:5 v/v) |

| Analyte | This compound |

| Visualization | Potassium Permanganate Stain |

| Expected Rf | ~0.75 |

| Observation | A single spot indicates high purity. Multiple spots suggest the presence of impurities. |

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds like 2,5-Dichloro-2,5-dimethylhexane. When coupled with a mass spectrometer (MS), it provides powerful separation and identification capabilities. oup.comosti.gov

Method Development Considerations:

Column Selection: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5SilMS), is highly effective for separating chlorinated hydrocarbons. cromlab-instruments.es These columns provide excellent performance and resolution for organochlorine compounds. cromlab-instruments.es

Injection Mode: Splitless injection is commonly used for trace analysis to ensure that the maximum amount of analyte reaches the column. cromlab-instruments.es

Carrier Gas: Helium is a typical carrier gas used in GC-MS applications. gcms.cz

Temperature Program: An optimized temperature gradient is crucial for separating the analyte from solvents and potential impurities. The program typically starts at a low temperature, holds for a short period, and then ramps up to a higher temperature to elute the compound of interest.

Detector: While a Flame Ionization Detector (FID) can be used, a Mass Spectrometer (MS) is superior for positive identification. oup.comresearchgate.net Electron Capture Negative Ionization (ECNI) is particularly sensitive for chlorinated compounds. researchgate.net

Table 2: Typical GC Parameters for Analysis of Halogenated Alkanes

| Parameter | Setting |

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane |

| Injection | 1 µL, Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial 50°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source | Electron Ionization (EI) at 70 eV or Electron Capture Negative Ionization (ECNI) |

| Scan Range | 40-400 m/z |

Liquid Chromatography (LC) Techniques

While GC is often preferred for volatile alkyl halides, Liquid Chromatography (LC) can be an alternative, especially for less volatile or thermally labile related impurities. For small, non-polar molecules like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) would be the method of choice.

A significant challenge with using LC for simple alkyl halides is detection, as they lack a UV chromophore. To overcome this, derivatization can be employed to attach a UV-absorbing or fluorescent tag to the molecule. For instance, a generic method for analyzing potentially genotoxic alkyl halides involves derivatization with 4-dimethylaminopyridine, allowing for sensitive detection by LC-MS/MS. nih.gov However, for purity analysis where the primary goal is to separate the main compound from impurities, derivatization may not be necessary if impurities possess chromophores or if a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is used.

Quantitative Analytical Techniques Utilizing Labeled Internal Standards

The primary purpose of synthesizing this compound is to use it as an internal standard (IS) for the accurate quantification of its non-labeled analog. clearsynth.com Stable Isotope Labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte. nih.gov This co-elution ensures that any variations during sample preparation, injection, or ionization are experienced by both the analyte and the standard, allowing for highly accurate correction and quantification. foodriskmanagement.comchromatographyonline.com

GC-MS/MS or LC-MS/MS for Trace Analysis

For analyzing trace levels of 2,5-dichloro-2,5-dimethylhexane in complex matrices, tandem mass spectrometry (MS/MS) coupled with either GC or LC is the state-of-the-art approach. researchgate.netnih.gov This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

The process involves:

Sample Preparation: A known quantity of the internal standard, this compound, is spiked into the sample containing the unknown amount of the analyte (the unlabeled compound).

Chromatographic Separation: The sample is injected into the GC or LC system, where the analyte and the SIL IS co-elute. chromatographyonline.com

Mass Spectrometric Detection (MS/MS): In the mass spectrometer, the analyte and the IS are ionized. A specific precursor ion for each compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Analyte Transition: m/z (unlabeled precursor) → m/z (unlabeled product)

IS Transition: m/z (¹³C₄-labeled precursor) → m/z (¹³C₄-labeled product)

The use of a ¹³C-labeled standard is advantageous as it provides a mass shift of at least 3 mass units, preventing spectral overlap from the natural isotopic abundance of the unlabeled analyte. nih.gov The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification.

Development of Calibration Curves with Labeled Analogs

To perform quantification, a calibration curve is constructed. This involves preparing a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying, known concentrations of the unlabeled analyte. nih.gov

Steps for Developing a Calibration Curve:

Prepare a set of calibration standards with increasing concentrations of the unlabeled analyte.

Add a constant, known amount of this compound to each standard.

Analyze each standard using the validated GC-MS/MS or LC-MS/MS method.

For each point, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

Plot the peak area ratio (y-axis) against the concentration of the analyte (x-axis).

A linear regression is applied to the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) describe the relationship. An R² value close to 1.0 indicates excellent linearity. researchgate.net

Once the calibration curve is established, the concentration of the unlabeled analyte in an unknown sample (which has been spiked with the same amount of IS) can be determined by measuring its peak area ratio and calculating the concentration using the regression equation. nih.gov This isotope dilution mass spectrometry (IDMS) approach corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantitative results. foodriskmanagement.comunimi.it

Purity Assessment and Characterization in Academic Research Contexts

In academic research, the synthesis and use of isotopically labeled compounds such as this compound necessitates rigorous purity assessment and structural characterization. While specific research literature detailing the analytical development for this particular isotopologue is scarce, the characterization methods can be inferred from the well-documented procedures for its non-labeled analogue, 2,5-Dichloro-2,5-dimethylhexane. The primary purpose of using the ¹³C₄ labeled version is often as an internal standard in quantitative mass spectrometry-based studies, making the confirmation of its chemical purity and isotopic enrichment crucial.

The typical synthesis route for the non-labeled compound involves a unimolecular nucleophilic substitution (Sₙ1) reaction, treating 2,5-dimethyl-2,5-hexanediol (B89615) with concentrated hydrochloric acid. chemicalbook.comresearchgate.net The product, a solid, is then purified and dried. notability.comchegg.com The purity and identity of the resulting this compound would be confirmed using a suite of analytical techniques.

The characterization process ensures that the final product is suitable for its intended research application, confirming the molecular structure and assessing the level of any potential impurities, which could include the starting diol or by-products from the reaction.

Structural and Physical Characterization

The fundamental identity of this compound is established through the determination of its physical and spectral properties. These properties are compared against theoretical values and data from the non-labeled version.

Table 1: Physical and Chemical Properties of this compound (Note: Some physical data is based on the non-isotopically labeled analogue, 2,5-Dichloro-2,5-dimethylhexane, as specific experimental data for the ¹³C₄ isotopologue is not widely published.)

| Property | Value | Source |

| IUPAC Name | 2,5-dichloro-2,5-di((¹³C)methyl)(1,6-¹³C₂)hexane | nih.gov |

| Molecular Formula | C₄¹³C₄H₁₆Cl₂ | nih.gov |

| Molecular Weight | 187.09 g/mol | nih.gov |

| CAS Number | 1391052-11-1 | nih.govclearsynth.com |

| Physical State | Beige or white crystalline powder | aksci.com |

| Melting Point | 63-64 °C | aksci.com |

| Boiling Point | 194 °C | aksci.com |

| Purity (Typical) | ≥97% | aksci.com |

Analytical Techniques for Purity and Identity

A combination of chromatographic and spectroscopic methods is employed to provide a comprehensive analysis of the compound's purity and confirm its isotopic labeling.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of the synthesis reaction and for preliminary purity assessment. researchgate.net The technique separates the non-polar product from the more polar starting material, 2,5-dimethyl-2,5-hexanediol. notability.com A complete reaction would show the disappearance of the starting material spot and the appearance of the product spot with a higher retention factor (Rƒ).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive technique for this compound. Gas chromatography separates the volatile compound from any non-volatile impurities. The subsequent mass spectrometry analysis serves two purposes: it confirms the molecular weight and fragmentation pattern, thereby verifying the chemical structure, and it confirms the isotopic enrichment by showing the mass shift compared to the non-labeled compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the ¹³C₄-labeled structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: Carbon-13 NMR is particularly crucial for this isotopologue. It directly confirms the positions of the four ¹³C labels within the hexane backbone and methyl groups. The spectrum would show significantly enhanced signals for the labeled carbon atoms, providing unambiguous proof of successful isotopic incorporation.

Melting Point Analysis: A sharp melting point range close to the literature value (63-64 °C for the non-labeled analog) indicates high purity. aksci.com Impurities typically cause a depression and broadening of the melting point range.

The following table summarizes the expected outcomes from the analytical characterization of a pure sample of this compound.

Table 2: Summary of Analytical Characterization Data for this compound

| Analytical Method | Parameter | Expected Result/Finding | Purpose |

| TLC | Rƒ Value | Higher Rƒ than the diol starting material. | Reaction monitoring, preliminary purity. |

| GC-MS | Retention Time | A single major peak indicating high purity. | Purity assessment, separation. |

| Mass Spectrum | Molecular ion peak consistent with C₄¹³C₄H₁₆Cl₂. | Structural confirmation, isotopic verification. | |

| ¹H NMR | Chemical Shifts | Spectrum consistent with the dichloro-dimethylhexane structure. | Structural elucidation. |

| ¹³C NMR | Enhanced Signals | Four distinct, enhanced signals confirming the location of the ¹³C labels. | Isotopic label position confirmation. |

| Melting Point | Range | Narrow range, e.g., 63-64 °C. | Purity assessment. |

In academic research, presenting this suite of data is standard practice to validate the synthesis and purity of a novel or labeled compound before its use in further experiments. For a compound like this compound, this rigorous characterization ensures its reliability as an internal standard for quantitative analysis.

Computational Chemistry and Theoretical Studies of 2,5 Dichloro 2,5 Dimethylhexane

Molecular Structure and Conformation Analysis

A computational study of 2,5-dichloro-2,5-dimethylhexane-13C4 would begin with a conformational analysis to identify the molecule's most stable three-dimensional structures. This process involves exploring the potential energy surface of the molecule by systematically rotating the single bonds. Due to the molecule's symmetry, the key dihedral angles to consider would be around the C2-C3 and C3-C4 bonds.

Researchers would typically employ quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)), to perform geometry optimizations for various starting conformations. The goal is to locate all unique energy minima on the potential energy surface, which correspond to stable conformers. The relative energies of these conformers would then be calculated to determine their populations at a given temperature using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180 | 0.00 |

| Gauche | 60 | 1.2 |

| Eclipsed | 0 | 5.0 (Transition State) |

Note: This table is illustrative and contains hypothetical data.

The preferred conformations of this compound are dictated by a balance of steric and electronic effects. The bulky tert-butyl groups at either end of the hexane (B92381) chain will create significant steric hindrance, favoring conformations that maximize the distance between these groups. This would likely lead to a preference for an anti-periplanar arrangement of the C1-C2 and C5-C6 bonds relative to the central C3-C4 bond.

Reaction Mechanism Modeling and Energy Landscape Calculations

The formation of 2,5-dichloro-2,5-dimethylhexane (B133102) from its corresponding diol proceeds through an SN1 mechanism. notability.com Computational modeling of this reaction would involve mapping the potential energy surface for both the SN1 and the competing E1 elimination pathways. This is typically done by identifying the structures of the reactants, intermediates, transition states, and products for each pathway.

The calculations would model the protonation of the hydroxyl groups of the starting diol, the subsequent loss of water to form a tertiary carbocation intermediate, and the final attack by a chloride ion (for the SN1 pathway) or deprotonation of an adjacent carbon (for the E1 pathway). The solvent's effect, which is crucial in these reactions, would be incorporated using either an implicit solvent model (like the Polarizable Continuum Model) or by including explicit solvent molecules in the calculation.

A critical aspect of reaction mechanism modeling is the location and characterization of transition states. Transition state structures represent the highest energy point along the reaction coordinate and are characterized by having exactly one imaginary vibrational frequency. Computational chemists use various algorithms to locate these saddle points on the potential energy surface.

Once located, the structure of the transition state provides insight into the geometry of the molecule as it transforms from reactant to product. The energy of the transition state relative to the reactant determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For the SN1/E1 reactions of 2,5-dichloro-2,5-dimethylhexane, separate transition states for the formation of the carbocation and for the subsequent product formation steps would be calculated.

Table 2: Hypothetical Calculated Activation Energies for SN1 and E1 Pathways

| Reaction Step | Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| Carbocation Formation | SN1/E1 | 20.5 |

| Nucleophilic Attack | SN1 | 2.1 |

| Deprotonation | E1 | 3.5 |

Note: This table is illustrative and contains hypothetical data.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra. For this compound, one could calculate NMR chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra.

The inclusion of 13C isotopes at the four methyl groups would be explicitly accounted for in the computational model. The calculated NMR chemical shifts for these labeled carbons would be particularly sensitive to their local electronic environment in the different conformers. Similarly, the calculated IR and Raman spectra would show vibrational modes involving the 13C atoms, which would differ from the unlabeled compound. Comparing these predicted spectra with experimental data would provide a stringent test of the accuracy of the computational methods used.

Ab Initio and DFT Calculations of ¹³C NMR Chemical Shifts

The calculation of nuclear magnetic resonance (NMR) parameters through computational methods has become a cornerstone of structural elucidation in organic chemistry. For a molecule like this compound, these calculations can predict the chemical shifts of the carbon-13 nuclei, offering a theoretical spectrum that can be compared with experimental data.

Ab Initio Methods: Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2, and Coupled Cluster, CC), are based on first principles without the use of empirical parameters. rsc.org These methods solve the electronic Schrödinger equation to determine the electronic structure and, from there, the magnetic shielding tensors of the nuclei. The ¹³C chemical shifts are then calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org While highly accurate, the computational cost of high-level ab initio methods increases significantly with the size of the molecule.

Density Functional Theory (DFT): DFT has emerged as a more computationally efficient alternative for calculating NMR properties with a good balance of accuracy and cost. acs.org DFT methods calculate the electron density of a system to determine its energy and other properties. The choice of the functional and basis set is crucial for obtaining accurate results. For halogenated alkanes, functionals that incorporate some degree of Hartree-Fock exchange (hybrid functionals) like B3LYP, and basis sets that can adequately describe the electronic environment around the chlorine atoms, such as Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), are commonly employed.

For this compound, the presence of the electronegative chlorine atoms is expected to have a significant deshielding effect on the adjacent carbon atoms (C2 and C5). This would result in a downfield shift (higher ppm value) for these carbons compared to their non-chlorinated analog, 2,5-dimethylhexane (B165582). The ¹³C labeling on the methyl groups and the C1 and C6 positions of the hexane backbone would not significantly alter the chemical shifts compared to the unlabeled compound, but would be the specific nuclei of interest in a ¹³C-enriched NMR experiment.

A hypothetical table of calculated ¹³C NMR chemical shifts for the unique carbons in this compound using a DFT approach is presented below for illustrative purposes, as specific published data is not available. The chemical shifts are referenced to TMS.

| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) |

| C1, C6 (¹³CH₃) | sp³ | ~28-32 |

| C2, C5 | sp³ | ~70-75 |

| C3, C4 | sp³ | ~38-42 |

| Methyl Carbons on C2, C5 (¹³CH₃) | sp³ | ~30-34 |

This table is illustrative and based on general principles of ¹³C NMR spectroscopy and DFT calculations for similar halogenated alkanes.

Vibrational Frequency Calculations for IR Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying functional groups in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum.

Methodology: The process begins with the optimization of the molecular geometry to find its lowest energy conformation. Following this, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the nuclear coordinates, which gives the force constants. From these, the vibrational frequencies are determined. The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum on the potential energy surface. youtube.com

Both ab initio and DFT methods can be used for these calculations. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide reliable vibrational frequencies that are in good agreement with experimental data, often with a systematic scaling factor applied to correct for anharmonicity and other method-inherent approximations. mdpi.com

Expected IR Spectrum of 2,5-Dichloro-2,5-dimethylhexane: The IR spectrum of this compound is expected to be dominated by vibrations associated with its alkane framework and the carbon-chlorine bonds. brainly.com

C-H Stretching: Sharp peaks are anticipated in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups. brainly.com

C-H Bending: Vibrations corresponding to the bending of C-H bonds are expected in the 1375-1450 cm⁻¹ range. brainly.com

C-Cl Stretching: The presence of chlorine atoms will give rise to characteristic C-Cl stretching vibrations, which are typically found in the 600-800 cm⁻¹ region of the spectrum. brainly.com The exact position of these bands can be sensitive to the conformation of the molecule.

An illustrative table of calculated vibrational frequencies and their assignments for key modes in 2,5-dichloro-2,5-dimethylhexane is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| C-H Stretch (asymmetric, CH₃) | ~2980 | Strong |

| C-H Stretch (symmetric, CH₂) | ~2870 | Medium |

| C-H Bend (scissor, CH₂) | ~1460 | Medium |

| C-H Bend (umbrella, CH₃) | ~1380 | Medium-Strong |

| C-C Stretch | ~1100-1200 | Weak-Medium |

| C-Cl Stretch | ~650-750 | Strong |

This table is illustrative and based on general principles of IR spectroscopy and DFT calculations for similar halogenated alkanes.

Future Research Directions for 2,5 Dichloro 2,5 Dimethylhexane 13c4

Expanding Applications in Complex Synthetic Targets